molecular formula C12H15N3OS B3823234 2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL

2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL

Cat. No.: B3823234
M. Wt: 249.33 g/mol
InChI Key: ROVQPWBLPZTSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL is a complex organic compound with a unique structure that includes a tetrahydrobenzo-thieno-pyrimidine core

Mechanism of Action

Target of Action

Similar compounds have been found to interact withSerine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.

Mode of Action

It’s known that the compound contains a thiophene ring fused to a pyrimidine ring , which might interact with its targets in a specific manner

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence pathways related to cell cycle regulation, DNA repair, and apoptosis.

Result of Action

Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence cell cycle regulation, DNA repair, and apoptosis at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the tetrahydrobenzo-thieno-pyrimidine core, followed by the introduction of the amino-ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydro-benzo(4,5)thieno(2,3-d)pyrimidin-4-ylamino-acetic acid
  • 3-Amino-5,6,7,8-tetrahydro-benzo(4,5)thieno(2,3-d)pyrimidin-4-one
  • 4-Ethoxy-5,6,7,8-tetrahydro-benzo(4,5)thieno(2,3-d)pyrimidine

Uniqueness

2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tetrahydrobenzo-thieno-pyrimidine core and amino-ethanol group make it a versatile compound for various applications, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-6-5-13-11-10-8-3-1-2-4-9(8)17-12(10)15-7-14-11/h7,16H,1-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQPWBLPZTSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL
Reactant of Route 2
2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL
Reactant of Route 3
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2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL
Reactant of Route 4
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2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL
Reactant of Route 5
Reactant of Route 5
2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL
Reactant of Route 6
2-(5,6,7,8-TETRAHYDRO-BENZO(4,5)THIENO(2,3-D)PYRIMIDIN-4-YLAMINO)-ETHANOL

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